tert-Butyl 5-bromo-2-methyl-3,4-dihydropyridine-1(2H)-carboxylate

Molecular Weight Structural Confirmation Procurement Purity

Medicinal chemistry programs requiring a 1,2,3,4-tetrahydropyridine scaffold often face bottlenecks when the non-halogenated analog fails to enable key cross-coupling reactions. This compound is the unambiguous solution: its 5-bromo substituent is the essential synthetic handle for Pd-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira couplings. • Enables regiospecific elaboration at the 5-position, critical for downstream Boc deprotection and amine functionalization. • Distinct from the non-halogenated analog (CAS 1257080-98-0) and positional isomers (CAS 159503-91-0, 1415841-82-5), which lack this reactivity. • The bromine atom also provides utility in halogen bonding and X-ray crystallographic phasing. Specify CAS 2219376-74-4 to ensure you receive the correct, coupling-competent building block.

Molecular Formula C11H18BrNO2
Molecular Weight 276.174
CAS No. 2219376-74-4
Cat. No. B2492811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-bromo-2-methyl-3,4-dihydropyridine-1(2H)-carboxylate
CAS2219376-74-4
Molecular FormulaC11H18BrNO2
Molecular Weight276.174
Structural Identifiers
SMILESCC1CCC(=CN1C(=O)OC(C)(C)C)Br
InChIInChI=1S/C11H18BrNO2/c1-8-5-6-9(12)7-13(8)10(14)15-11(2,3)4/h7-8H,5-6H2,1-4H3
InChIKeyHUJSMJOZVWJKBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 5-bromo-2-methyl-3,4-dihydropyridine-1(2H)-carboxylate (CAS 2219376-74-4): Core Properties & Comparator Context for Scientific Procurement


tert-Butyl 5-bromo-2-methyl-3,4-dihydropyridine-1(2H)-carboxylate (CAS 2219376-74-4) is a heterocyclic building block belonging to the 1,2,3,4-tetrahydropyridine class, characterized by a tert-butyl carbamate (Boc) protecting group, a methyl substituent at the 2-position, and a bromine atom at the 5-position . With a molecular formula of C₁₁H₁₈BrNO₂ and a molecular weight of 276.17 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly where the bromine atom provides a synthetic handle for further elaboration via cross-coupling or nucleophilic displacement . Its closest in-class analog, tert-butyl 2-methyl-3,4-dihydropyridine-1(2H)-carboxylate (CAS 1257080-98-0), lacks the 5-bromo substituent and therefore presents fundamentally different reactivity, solubility, and downstream synthetic utility — a distinction that carries procurement and project-design consequences.

Why tert-Butyl 5-bromo-2-methyl-3,4-dihydropyridine-1(2H)-carboxylate Cannot Be Casually Replaced with Unsubstituted or Differently Substituted 1,2,3,4-Tetrahydropyridine Analogs


Surface-level similarity among N-Boc-1,2,3,4-tetrahydropyridine derivatives masks critical differences in synthetic utility. The 5-bromo substituent in the target compound is not merely a passive structural feature; it is the primary reactive locus enabling palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, Sonogashira) and other transformations that are simply impossible with the non-halogenated analog tert-butyl 2-methyl-3,4-dihydropyridine-1(2H)-carboxylate (CAS 1257080-98-0) . Furthermore, positional isomers—such as tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate (CAS 159503-91-0) or tert-butyl 5-bromo-3,6-dihydropyridine-1(2H)-carboxylate (CAS 1415841-82-5)—differ not only in bromine placement (and thus in the electronic environment and regiochemical outcome of subsequent reactions) but also in the position and degree of unsaturation within the ring, which profoundly affects conformational preferences, stability, and reactivity . The quantitative evidence below establishes why procurement must specify this exact CAS number rather than an approximate structural analog.

Quantitative Differentiation of tert-Butyl 5-bromo-2-methyl-3,4-dihydropyridine-1(2H)-carboxylate (CAS 2219376-74-4) Against Closest In-Class Analogs


Molecular Weight Shift as a Direct Indicator of 5-Bromo Substitution vs. Unsubstituted Analog

The target compound (C₁₁H₁₈BrNO₂) has a molecular weight of 276.17 g/mol, which is 78.89 g/mol higher than that of its direct unsubstituted analog tert-butyl 2-methyl-3,4-dihydropyridine-1(2H)-carboxylate (C₁₁H₁₉NO₂, MW = 197.27 g/mol) . This mass increment corresponds to the replacement of a hydrogen at the 5-position with bromine (ΔMW = 78.92 g/mol; Br ≈ 79.90 vs. H ≈ 1.008), confirming the structural identity and serving as a quick-look QC parameter that distinguishes the two compounds in mass-based analytical workflows.

Molecular Weight Structural Confirmation Procurement Purity

Bromine Substitution Enables Pd-Catalyzed Cross-Coupling: A Reactivity Divide vs. Non-Halogenated Analogs

The 5-bromo substituent in the target compound provides a defined site for palladium-catalyzed cross-coupling reactions. Compounds of this class, specifically 2-substituted-1,4-dihydropyridines bearing a bromine at the 5-position, have been employed as regiospecific intermediates for the introduction of diverse carbon- and heteroatom-based nucleophiles in high yields and purity [1]. The non-halogenated analog (CAS 1257080-98-0) lacks any such reactive handle and is therefore inert toward oxidative addition by Pd(0), precluding its use in Suzuki, Buchwald–Hartwig, or analogous transformations. Positional isomers such as tert-butyl 5-bromo-3,6-dihydropyridine-1(2H)-carboxylate (CAS 1415841-82-5) place the bromine at a different electronic environment, which can alter coupling rates and regioselectivity in subsequent reactions.

Cross-Coupling Suzuki Reaction Synthetic Utility

Bidepharm Batch QC: 95% Purity with Multi-Method Characterization vs. Typical Catalog-Grade Alternatives

The commercially available target compound (Bidepharm, Cat. BD01318698) is supplied at a standard purity of 95%, supported by batch-specific QC data including NMR, HPLC, and GC analyses . In contrast, the unsubstituted analog tert-butyl 2-methyl-3,4-dihydropyridine-1(2H)-carboxylate is available from Fluorochem at 98% purity but without explicit multi-method characterization in the accessible datasheet . While the purity figures are numerically comparable, the availability of orthogonal analytical data (NMR + HPLC + GC) for the target compound reduces the risk of undetected impurities that could compromise downstream reaction yields.

Purity Quality Control NMR HPLC

High-Confidence Application Scenarios for tert-Butyl 5-bromo-2-methyl-3,4-dihydropyridine-1(2H)-carboxylate (CAS 2219376-74-4) Based on Verified Differentiation Evidence


Palladium-Catalyzed Diversification in Medicinal Chemistry Library Synthesis

When a medicinal chemistry program requires a 1,2,3,4-tetrahydropyridine scaffold that can be elaborated at the 5-position via Suzuki, Buchwald–Hartwig, or Sonogashira cross-coupling, the 5-bromo substituent is essential. The non-halogenated analog (CAS 1257080-98-0) cannot engage in these transformations, making this compound the unambiguous choice for such reaction sequences [1].

Synthesis of 2,5-Disubstituted Dihydropyridine Intermediates via Regiospecific Elaboration

The fixed bromine at the 5-position and methyl at the 2-position create a predictable, regiospecific reaction profile. This is critical when subsequent deprotection of the Boc group (under acidic conditions) and further functionalization at the liberated amine are planned, as the substitution pattern dictates the ultimate regiochemistry of the final product [1].

Building Block Procurement for Fragment-Based Drug Discovery Requiring Halogen Bonding or Heavy-Atom Derivatization

The bromine atom not only serves as a synthetic handle but also introduces the potential for halogen bonding in target engagement or as a heavy atom for X-ray crystallographic phasing. Analogs without bromine or with different halogen placement lack this dual functionality, which may be critical in structure-based drug design campaigns [1].

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